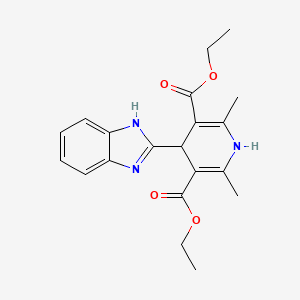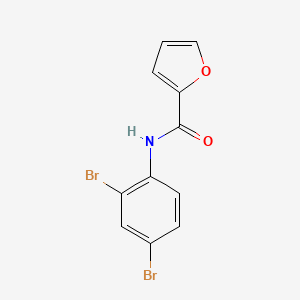![molecular formula C20H16ClN3O B5969023 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride](/img/structure/B5969023.png)
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride, also known as PQQ, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent. PQQ was first discovered in 1979 as a cofactor for bacterial enzymes, but it was not until the 1990s that its potential as a therapeutic agent was recognized. Since then, numerous studies have been conducted on PQQ, and it has been shown to have a variety of biochemical and physiological effects.
作用機序
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride's mechanism of action is not fully understood, but it is believed to act as a redox cofactor, facilitating electron transfer in a variety of enzymatic reactions. This compound has also been shown to activate certain signaling pathways, including the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Antioxidant activity: this compound has been shown to scavenge free radicals and protect cells against oxidative stress.
- Mitochondrial biogenesis: this compound has been shown to promote the growth and proliferation of mitochondria, which are responsible for producing energy within cells.
- Neuroprotective effects: this compound has been shown to protect neurons against oxidative stress and to promote the growth and survival of new neurons.
- Cardiovascular benefits: this compound has been shown to improve cardiovascular function by reducing inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride in lab experiments is that it is a small molecule that is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are many potential future directions for research on 1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride, including:
- Investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Exploring its potential as an anti-aging agent, given its ability to promote mitochondrial biogenesis and protect against oxidative stress.
- Investigating its potential as a performance-enhancing supplement for athletes.
- Investigating its potential as a treatment for cardiovascular disease.
Conclusion
In conclusion, this compound is a small molecule with significant potential as a therapeutic agent. Its ability to scavenge free radicals, promote mitochondrial biogenesis, and protect against oxidative stress make it a promising candidate for treating a variety of diseases and conditions. While there is still much to learn about its mechanism of action and its potential applications, the growing body of research on this compound suggests that it may be an important molecule for future medical research.
合成法
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride can be synthesized using a variety of methods, but the most common method involves the reaction of 4-cyanopyridine with 2-aminobenzophenone in the presence of a reducing agent such as sodium borohydride. This reaction yields this compound in the form of its chloride salt.
科学的研究の応用
1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium chloride has been the subject of numerous scientific studies, and its potential as a therapeutic agent has been investigated in a variety of contexts. Some of the most promising areas of research include its potential as an antioxidant, its ability to promote mitochondrial biogenesis, and its neuroprotective effects.
特性
IUPAC Name |
3-phenyl-2-(pyridin-1-ium-1-ylmethyl)quinazolin-4-one;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N3O.ClH/c24-20-17-11-5-6-12-18(17)21-19(15-22-13-7-2-8-14-22)23(20)16-9-3-1-4-10-16;/h1-14H,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFOOLWYYFJPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C[N+]4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(sec-butyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5968973.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968983.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5968986.png)
![2-[(benzylthio)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B5968987.png)
![2-[(4-nitrobenzyl)thio]-9H-purin-6-ol](/img/structure/B5968995.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5969003.png)
![N-{6-[(4-benzyl-1-piperidinyl)carbonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B5969013.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B5969020.png)
![4-methyl-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)pentanamide](/img/structure/B5969028.png)
![ethyl 4-[1'-(2-furylmethyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B5969033.png)

